3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

Catalog No.
S702734
CAS No.
5149-69-9
M.F
C11H7NO2
M. Wt
185.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

CAS Number

5149-69-9

Product Name

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile

IUPAC Name

3-(1-benzofuran-2-yl)-3-oxopropanenitrile

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2

InChI Key

GCABLKFGYPIVFC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N

Synthesis:

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile (BFP) can be synthesized through various methods, including the Knoevenagel condensation of benzofuran-2-carbaldehyde with cyanoacetic acid in the presence of a base catalyst []. This reaction yields BFP as a colorless liquid [].

Chemical Properties:

BFP possesses several interesting chemical properties relevant to scientific research. It contains an "active methylene" group, meaning the carbon atom adjacent to the ketone (C=O) and the nitrile (C≡N) groups exhibits enhanced reactivity []. This property allows BFP to participate in various condensation reactions with other molecules, making it a valuable building block for organic synthesis [].

Additionally, BFP features a hydroxyl group (OH) at the 3-position, further expanding its potential applications in various chemical transformations [].

Potential Applications:

While research on BFP's specific applications is ongoing, its unique chemical properties suggest potential in several areas:

  • Organic synthesis: As mentioned earlier, BFP's active methylene group and hydroxyl group make it a versatile building block for synthesizing various organic compounds, including heterocycles, pharmaceuticals, and functional materials [, ].
  • Medicinal chemistry: BFP's structural similarity to certain biologically active molecules has led to investigations into its potential therapeutic properties. Studies have explored its antiproliferative activity against cancer cell lines []. However, further research is necessary to fully understand its potential as a drug candidate.
  • Material science: BFP's chemical functionalities might be useful in developing novel materials with specific properties. For example, its ability to participate in condensation reactions could be exploited to create polymers with desired functionalities [].

Limitations and Future Directions:

Despite its potential, research on BFP's applications remains limited. Further studies are required to:

  • Explore its detailed reactivity: A deeper understanding of BFP's reaction pathways and mechanisms is necessary for its efficient utilization in various synthetic endeavors.
  • Evaluate its biological activity: More extensive studies are needed to assess BFP's potential as a therapeutic agent, including its efficacy, safety, and mechanism of action.
  • Investigate its material science applications: Research is needed to explore BFP's suitability for developing novel materials with desired properties.

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile is a chemical compound with the molecular formula C11_{11}H7_7NO2_2 and a molecular weight of 189.18 g/mol. It features a benzofuran moiety, which is a fused bicyclic structure composed of a benzene ring and a furan ring. This compound is categorized as a nitrile due to the presence of the cyano group (-C≡N) attached to the propanone framework. The compound exhibits potential biological activities and is of interest in organic synthesis and medicinal chemistry.

Typical for carbonyl compounds and nitriles. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of various derivatives.
  • Cyclization Reactions: It can react with diazonium salts or other electrophiles to form heterocyclic compounds, enhancing its structural diversity .
  • Oxidative Cyclizations: The compound has been reported to undergo oxidative cyclization reactions mediated by manganese(III) acetate, yielding complex cyclic structures .

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile has shown various biological activities, particularly in antimicrobial and anti-inflammatory studies. Compounds derived from benzofuran have been linked to significant pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives exhibit potent antibacterial and antifungal effects .
  • Anti-inflammatory Effects: Related compounds have demonstrated efficacy in reducing inflammation in biological models, suggesting potential therapeutic applications .

The synthesis of 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of benzofuran derivatives with appropriate nitriles or carbonyl compounds under acidic or basic conditions.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through the application of microwave energy, often leading to cleaner reactions with fewer byproducts .
  • Oxidative Methods: Utilizing oxidants such as manganese(III) acetate facilitates the formation of this compound from simpler precursors through oxidative cyclization .

3-(1-Benzofuran-2-yl)-3-oxopropanenitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug discovery for treating infections or inflammatory diseases.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as precursors for novel materials.

Studies involving 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile have focused on its interactions with biological targets:

  • Enzyme Inhibition: Research has indicated that certain derivatives may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding Studies: Investigations into how this compound interacts with various receptors could elucidate its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile, including:

Compound NameStructure TypeKey Features
3-(Furan-2-yl)-3-oxopropanenitrileFuran-basedSimilar nitrile functionality but lacks benzene fusion.
1-BenzofuranBenzofuranCore structure without additional functional groups.
5-Amino-benzofuran derivativesAmino-substitutedEnhanced biological activity due to amino group presence.

Uniqueness

What sets 3-(1-Benzofuran-2-yl)-3-oxopropanenitrile apart is its specific combination of the benzofuran moiety with a propanone and nitrile group, which may confer unique reactivity patterns and biological properties not found in simpler analogs.

XLogP3

2.2

Other CAS

5149-69-9

Wikipedia

Benzofuran, 2-cyanoacetyl-

Dates

Modify: 2023-08-15

Explore Compound Types